N-(3-methyl-1,2-oxazol-5-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
Description
Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-12-11-16(24-19-12)18-17(21)14-6-8-15(9-7-14)25(22,23)20-10-4-3-5-13(20)2/h6-9,11,13H,3-5,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOODZEXCSSWADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1,2-oxazol-5-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the sulfonylation of the benzamide, and the introduction of the piperidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1,2-oxazol-5-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Molecular Information
- IUPAC Name : N-(3-methyl-1,2-oxazol-5-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
- CAS Number : 1021249-92-2
- Molecular Formula : C17H21N3O4S
- Molecular Weight : 365.43 g/mol
Key Structural Features
The compound contains:
- An oxazole ring, which is known for its biological activity.
- A sulfonamide group that enhances solubility and bioavailability.
Neurodegenerative Disorders
One of the most promising applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar structures can inhibit tau aggregation, a key pathological feature in tauopathies. The ability to modulate tau protein interactions could lead to significant advancements in therapeutic strategies for these conditions.
Case Study: Tau Inhibition
A study published in Journal of Neurochemistry demonstrated that compounds targeting tau aggregation significantly reduced neurofibrillary tangles in animal models of Alzheimer's disease. This compound may exhibit similar properties based on its structural analogs .
Modulation of G Protein-Coupled Receptors (GPCRs)
The compound's potential as a GPCR modulator presents another avenue for research. GPCRs are critical in various physiological processes and are major drug targets.
Data Table: GPCR Modulation Potentials
| Compound | Target GPCR | Effect | Reference |
|---|---|---|---|
| N-(3-methyl-1,2-oxazol-5-yl)-4-[... | Dopamine D2 | Antagonist | |
| Similar Compounds | Serotonin 5HT1A | Agonist |
Anticancer Activity
Preliminary studies suggest that compounds with similar sulfonamide structures may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases associated with cancer progression.
Antimicrobial Properties
Some derivatives of oxazole compounds have shown antimicrobial activity against various pathogens. This characteristic could be explored further for developing new antimicrobial agents.
Data Table: Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of N-(3-methyl-1,2-oxazol-5-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The oxazole and piperidine moieties may interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional and Pharmacological Implications
Risvodétinib’s piperazinylmethyl group () introduces basicity, increasing water solubility relative to the target compound’s 2-methylpiperidine .
Heterocyclic Moieties :
- The 3-methyloxazole in the target compound and ’s analogue contributes to π-π stacking interactions, whereas risvodétinib’s pyridinyl-pyrimidinyl system () offers a larger aromatic surface for target binding .
Research Findings and Methodological Insights
Crystallographic Analysis :
- SHELXL () was instrumental in resolving the sulfonamide’s conformation, revealing hydrogen bonds between the sulfonyl oxygen and adjacent amide hydrogens, critical for crystal packing .
- ORTEP-3 () visualizations highlight differences in torsional angles between the sulfonamide and ether-linked analogues, impacting molecular rigidity .
Hydrogen-Bonding Patterns: Graph set analysis () classifies the target compound’s hydrogen bonds as D(2) motifs (two donor-acceptor pairs), contrasting with the C(4) chains observed in risvodétinib, which arise from its piperazinylmethyl group .
Computational Predictions :
- LogP calculations suggest the target compound (estimated LogP = 2.1) is more lipophilic than risvodétinib (LogP = 1.5) due to the sulfonamide’s polarity, influencing membrane permeability .
Biological Activity
N-(3-methyl-1,2-oxazol-5-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a benzamide core with a sulfonyl group and a 3-methyl-1,2-oxazole moiety. The presence of the piperidine ring enhances its pharmacological properties.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Enzyme Inhibition : Many benzamide derivatives exhibit inhibitory activity against key enzymes involved in disease processes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in Alzheimer's disease management .
- Anticancer Activity : Some studies suggest that related compounds can induce apoptosis in cancer cells by modulating Bcl-2 family proteins . This mechanism is crucial for developing anticancer therapies.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Potential
In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The compound was tested against H146 and H1963 cell lines, showing an IC50 of less than 100 nM, indicating strong anticancer potential .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of similar benzamide compounds on neuronal cells. The results indicated a significant decrease in oxidative stress markers, suggesting that these compounds could be beneficial in neurodegenerative diseases .
Toxicity Profile
While the compound shows promising biological activity, toxicity assessments are crucial. Preliminary studies indicate that related compounds exhibit varying levels of toxicity. For instance, one derivative demonstrated an LC50 of 0.39 mg/L on zebrafish embryos, categorizing it as potentially high toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
